molecular formula C8H14O3 B2584363 (2S)-2-(Oxan-2-yl)propanoic acid CAS No. 2248219-66-9

(2S)-2-(Oxan-2-yl)propanoic acid

Cat. No.: B2584363
CAS No.: 2248219-66-9
M. Wt: 158.197
InChI Key: QCZSYKGRBYJOPZ-PKPIPKONSA-N
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Description

(2S)-2-(Oxan-2-yl)propanoic acid is a chiral carboxylic acid characterized by an oxan-2-yl (tetrahydrofuran-2-yl) substituent at the second carbon of the propanoic acid backbone.

Properties

IUPAC Name

(2S)-2-(oxan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(8(9)10)7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZSYKGRBYJOPZ-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Oxan-2-yl)propanoic acid typically involves the reaction of oxane derivatives with propanoic acid precursors under controlled conditions. One common method includes the use of oxirane (ethylene oxide) as a starting material, which undergoes ring-opening reactions with propanoic acid in the presence of a catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Oxan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxane ring to more saturated forms.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane ketones or aldehydes, while reduction can produce saturated oxane derivatives.

Scientific Research Applications

(2S)-2-(Oxan-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2S)-2-(Oxan-2-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxane ring structure allows for specific binding interactions, which can modulate biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (2S)-2-(Oxan-2-yl)propanoic Acid and Analogues

Compound Name Molecular Formula Molecular Weight Substituent Key Properties Applications/Sources
This compound C₇H₁₂O₃ 144.17* Oxan-2-yl Chiral, polar ether group Peptide synthesis (hypothesized)
(2R*)-2-Amino-3-[(2S)-oxolan-2-yl]propanoic acid C₇H₁₃NO₃ 175.18 Oxolan-2-yl, amino Basic amino group, hydrochloride stable Pharmaceutical building block
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid C₁₄H₁₂O₃ 228.25 6-Hydroxynaphthalen-2-yl Aromatic, lipophilic Naproxen impurity, biotechnological studies
2-(1,3-Dioxoisoindolin-2-yl)propanoic acid C₁₁H₉NO₄ 219.19 Dioxoisoindolin-2-yl Electron-withdrawing, acidic Isocoumarin synthesis intermediate
(2S)-2-(Naphthalen-2-yloxy)propanoic acid C₁₃H₁₂O₃ 216.23 Naphthalen-2-yloxy Aromatic ether, moderate solubility Herbicide precursor

*Calculated molecular weight based on structural formula.

Structural and Functional Differences

Substituent Effects on Polarity and Solubility The oxan-2-yl group introduces an ether oxygen, enhancing polarity compared to aromatic substituents like naphthalene. This may improve solubility in polar solvents (e.g., water or ethanol) relative to lipophilic analogues such as (2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid . Amino-substituted derivatives (e.g., (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid) exhibit basicity due to the amino group, enabling salt formation (e.g., hydrochloride) and enhanced stability in acidic conditions .

Electronic and Acidic Properties Electron-withdrawing groups (e.g., dioxoisoindolin-2-yl in 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid) increase the acidity of the carboxylic acid (lower pKa), enhancing reactivity in esterification or amidation reactions . Aromatic substituents (e.g., naphthalen-2-yloxy) delocalize electron density, reducing acidity but improving UV detectability in analytical methods .

Biological and Industrial Applications Naproxen-related impurities (e.g., (2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid) are studied for their metabolic pathways and regulatory significance in pharmaceutical manufacturing . Oxan-2-yl-containing compounds may serve as chiral intermediates in drug synthesis, leveraging their stereochemistry for targeted biological interactions .

Stability and Reactivity Considerations

  • Incompatibility with Oxidizers: While direct data on this compound are lacking, similar compounds (e.g., 5-hydroxy derivatives) decompose under strong oxidizers, producing hazardous byproducts like nitrogen oxides (NOₓ) .
  • Thermal Stability : The ether linkage in oxan-2-yl derivatives is generally stable under mild conditions but may degrade at elevated temperatures, warranting controlled storage .

Research Findings and Implications

Synthetic Utility: Oxan-2-yl-substituted propanoic acids are valuable in peptide synthesis, as seen in Fmoc-protected analogues used for constructing stereochemically complex peptides . Dioxoisoindolin-2-yl derivatives act as intermediates in isocoumarin synthesis, highlighting their role in natural product-derived drug discovery .

Analytical Challenges: Chiral separation techniques (e.g., HPLC with chiral columns) are critical for resolving enantiomers of substituted propanoic acids, ensuring pharmaceutical purity .

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